N-[4-(dimethylamino)benzyl]adamantan-1-amine
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Overview
Description
Preparation Methods
The synthesis of N-[4-(dimethylamino)benzyl]adamantan-1-amine typically involves the reaction of adamantan-1-amine with 4-(dimethylamino)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-(dimethylamino)benzyl]adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced amine form.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]adamantan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]adamantan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid and bulky structure, which can enhance the binding affinity and specificity of the compound to its targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
N-[4-(dimethylamino)benzyl]adamantan-1-amine can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent. These compounds share the adamantane core but differ in their functional groups, leading to variations in their biological activities and applications
This compound stands out due to its unique combination of the adamantane core with a dimethylaminobenzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]adamantan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-21(2)18-5-3-14(4-6-18)13-20-19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,20H,7-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTHUTYBUOIBKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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